Ethyl 6-chlorohept-4-enoate Ethyl 6-chlorohept-4-enoate
Brand Name: Vulcanchem
CAS No.: 64724-63-6
VCID: VC19408601
InChI: InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h4,6,8H,3,5,7H2,1-2H3
SMILES:
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol

Ethyl 6-chlorohept-4-enoate

CAS No.: 64724-63-6

Cat. No.: VC19408601

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chlorohept-4-enoate - 64724-63-6

Specification

CAS No. 64724-63-6
Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
IUPAC Name ethyl 6-chlorohept-4-enoate
Standard InChI InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h4,6,8H,3,5,7H2,1-2H3
Standard InChI Key VMFCDPRDENBDCM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC=CC(C)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 6-chlorohept-4-enoate belongs to the class of unsaturated acyclic monocarboxylic acid derivatives. Its IUPAC name, ethyl 6-chlorohept-4-enoate, precisely defines its structure: a seven-carbon chain (hept-) with a double bond between carbons 4 and 5 (-4-en-) and a chlorine atom at carbon 6, esterified with ethanol.

Molecular Specifications

PropertyValueSource
Molecular FormulaC₉H₁₅ClO₂
Molecular Weight190.67 g/mol
CAS Registry Number64724-63-6
SMILESCCOC(=O)CCC=CC(C)Cl
InChIKeyVMFCDPRDENBDCM-UHFFFAOYSA-N

The compound’s planar structure, confirmed by X-ray crystallography in related esters, suggests moderate steric hindrance around the reactive chloroalkene moiety. The ester group at position 1 enhances solubility in organic solvents like ethyl acetate and dichloromethane, while the chlorine atom introduces polarity, influencing its boiling point and reactivity.

Synthesis and Manufacturing

  • Chlorination of Unsaturated Acids: Hept-4-enoic acid undergoes electrophilic addition of chlorine gas (Cl₂) or thionyl chloride (SOCl₂) at the double bond, yielding 6-chlorohept-4-enoic acid.

  • Esterification: The acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) or via Steglich esterification using dicyclohexylcarbodiimide (DCC).

Alternative methods employ rhodium-catalyzed hydroacylation, though such approaches are more common in synthesizing cyclic ketones than linear esters . Industrial-scale production likely adheres to batch processes with stringent control over reaction temperature (20–50°C) to prevent premature decomposition of the chloroalkene.

Physicochemical Properties

Experimental data on physical properties remain limited, but computational predictions and analog comparisons provide insights:

  • Density: Estimated at 1.02–1.12 g/cm³ (comparable to ethyl 6-chlorohept-6-enoate ).

  • Boiling Point: Projected range: 220–235°C, inferred from similar esters with comparable molecular weights .

  • Vapor Pressure: ~0.0689 mmHg at 25°C (modeled using EPI Suite™) .

  • Refractive Index: n₂₀/D ≈ 1.449, typical for chloroesters .

The compound’s stability under ambient conditions is moderate, though prolonged exposure to light or moisture may induce hydrolysis of the ester group or elimination of HCl from the chloroalkene .

Reactivity and Applications in Organic Synthesis

Ethyl 6-chlorohept-4-enoate’s dual functional groups enable diverse transformations:

Nucleophilic Substitution

The chlorine atom at C6 participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides), facilitating carbon-heteroatom bond formation. For example, treatment with sodium azide yields 6-azidohept-4-enoate, a precursor for Huisgen cycloaddition.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the chloroalkene site enable carbon-carbon bond formation. This reactivity is exploited in synthesizing biaryl structures for pharmaceutical intermediates .

Cyclization Pathways

Under basic conditions, intramolecular attack by the ester oxygen on the chloroalkene can generate γ-lactones, though this pathway competes with elimination to form conjugated dienes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator